N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
N-(2-Chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative featuring a 2-chloro-4-fluorophenyl substituent at the N6 position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at the N9 position. The compound’s design leverages the purine scaffold’s versatility in interacting with biological targets, such as enzymes and receptors.
The oxolan moiety enhances solubility compared to purely lipophilic substituents, while the halogenated aryl group at N6 may improve target binding via hydrophobic and electrostatic interactions. Such structural features are critical for optimizing pharmacokinetic properties and bioactivity.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN5O/c17-12-6-10(18)3-4-13(12)22-15-14-16(20-8-19-15)23(9-21-14)7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFUQOLEKNZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as 4,5-diaminopyrimidine with formamide under acidic conditions.
Substitution with 2-chloro-4-fluorophenyl Group: The introduction of the 2-chloro-4-fluorophenyl group can be achieved via a nucleophilic aromatic substitution reaction. This involves reacting the purine core with 2-chloro-4-fluoronitrobenzene in the presence of a base such as potassium carbonate.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the alkylation of the purine derivative with oxolan-2-ylmethyl chloride under basic conditions, typically using sodium hydride as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
Antiviral Properties : Research indicates that compounds similar to N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exhibit antiviral activity, particularly against RNA viruses. The purine base structure is known for its role in nucleic acid synthesis, which can be targeted to inhibit viral replication.
Inhibition of Enzymatic Activity : This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibitors of these pathways can be crucial for developing treatments for diseases such as cancer and viral infections.
Therapeutic Applications
- Antiviral Drug Development : The structural characteristics of this compound suggest potential applications in the development of antiviral agents. Its ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development.
- Cancer Therapy : Compounds with purine derivatives have been explored for their anticancer properties due to their ability to disrupt DNA synthesis in rapidly dividing cells. This compound could be investigated for similar applications.
- Neuroprotective Effects : Some studies have indicated that purine derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry examined various purine derivatives and their efficacy against influenza virus strains. The results showed that compounds with similar structures to this compound inhibited viral replication effectively, suggesting a pathway for drug development targeting influenza and other RNA viruses .
Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines revealed that purine analogs could induce apoptosis in a range of cancer types. The study highlighted the importance of structural modifications in enhancing the potency of these compounds against tumor cells .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of purine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or modulate the activity of these targets, leading to alterations in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with key analogs, highlighting structural differences and biological activities:
Key Observations:
- Halogen Positioning: The target compound’s 2-chloro-4-fluorophenyl group at N6 differs from the 3-chloro-4-fluorophenyl analog in .
- Oxolan vs. Piperidine : The oxolanmethyl group at N9 (target) likely improves solubility compared to the piperidine-based analogs in , which exhibit moderate acetylcholinesterase inhibition. Bulky substituents like piperidine may hinder membrane permeability .
- Cytotoxicity : The 5-methoxypyridin-2-ylmethyl analog () shows potent cytotoxicity (IC50: 3.02 μM), suggesting that electron-donating groups (e.g., methoxy) on aromatic rings enhance anticancer activity. The target’s chloro-fluoro combination may prioritize different therapeutic pathways .
Pharmacokinetic and Physicochemical Properties
- Oxolan Contribution : The oxolan ring in the target compound may enhance metabolic stability compared to compounds with unprotected hydroxyl groups (e.g., ’s thiophosphate derivatives, which require protective groups) .
Structure-Activity Relationships (SAR)
- N6 Substituents : Halogenated aryl groups (e.g., 2-chloro-4-fluoro) improve target engagement via hydrophobic and halogen bonding. The absence of substituents (e.g., ’s pyridinyl analog) shifts activity toward cytotoxicity .
- N9 Substituents : Oxolan derivatives enhance solubility and metabolic stability, whereas bulkier groups (e.g., piperidine in ) may limit bioavailability .
- Synergistic Effects : Combining electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups across the purine scaffold could fine-tune activity for specific therapeutic indications.
Biological Activity
N-(2-chloro-4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, also known by its CAS number 2640958-18-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClFN₅O |
| Molecular Weight | 347.77 g/mol |
| CAS Number | 2640958-18-3 |
The compound is designed to interact with specific biological targets, particularly enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may function as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. The fluorine substitution on the phenyl ring is hypothesized to enhance selectivity and potency against certain HDAC isoforms.
In Vitro Studies
-
Antiproliferative Activity :
- The compound exhibited significant antiproliferative effects against various cancer cell lines. In particular, it showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong inhibitory activity compared to other known HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
- Cell Cycle Arrest :
- Combination Therapy :
In Vivo Studies
In xenograft models, the compound demonstrated promising results in inhibiting tumor growth. The tumor growth inhibition (TGI) rate was observed to be around 48.89%, comparable to established treatments . These findings underscore its potential as a therapeutic agent in oncology.
Case Studies
Case Study 1: Hepatocellular Carcinoma
A study involving HepG2 xenografts showed that administration of this compound led to significant tumor size reduction compared to control groups. The mechanism was attributed to enhanced apoptosis and cell cycle arrest.
Case Study 2: Combination with Taxol
In a separate study focusing on combination therapies, the compound was administered alongside taxol in a murine model of breast cancer. Results indicated a synergistic effect, enhancing overall survival rates compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
